Technical Whitepaper: Prochlorperazine-d8 (4-Chloro Perazine-d8 Analog)
Technical Whitepaper: Prochlorperazine-d8 (4-Chloro Perazine-d8 Analog)
Advanced Isotopic Profiling for Phenothiazine Bioanalysis
Executive Summary
This technical guide details the physicochemical properties, analytical applications, and experimental protocols for Prochlorperazine-d8 , the deuterated internal standard for the antipsychotic drug Prochlorperazine. While the user query specifies "4-Chloro Perazine," standard IUPAC nomenclature for the pharmaceutical entity places the chlorine substituent at position 2 of the phenothiazine ring. This guide addresses the compound as Prochlorperazine-d8 (2-chloro isomer), the commercially relevant standard used in pharmacokinetic (PK) and bioequivalence studies, while noting the nomenclature ambiguity.
Chemical Identity & Physicochemical Profile
Nomenclature Clarification: The term "4-Chloro Perazine" is frequently a misnomer for Prochlorperazine . In the phenothiazine ring system, the standard numbering assigns the chlorine atom to position 2. A true "4-chloro" isomer would be a distinct, non-pharmaceutical positional isomer. This guide focuses on the standard 2-chloro analog (Prochlorperazine-d8) used in drug development.
| Property | Specification |
| Compound Name | Prochlorperazine-d8 (Dimaleate Salt) |
| Synonyms | 2-Chloro-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine-d8; Perazine-2-chloro-d8 |
| CAS Number | 1228182-44-2 (Dimaleate) |
| Parent CAS | 58-38-8 (Prochlorperazine Free Base) |
| Chemical Formula | C₂₀H₁₆D₈ClN₃S · 2(C₄H₄O₄) (Dimaleate) |
| Molecular Weight | 614.14 g/mol (Salt); 381.99 g/mol (Free Base) |
| Isotopic Purity | ≥ 98% atom D |
| Solubility | Soluble in Methanol, DMSO, Water (slightly) |
Technical Application: Isotope Dilution Mass Spectrometry (IDMS)
The primary application of Prochlorperazine-d8 is as an Internal Standard (IS) in LC-MS/MS bioanalysis.
Mechanistic Rationale
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Compensation for Matrix Effects: Phenothiazines are prone to significant ion suppression in biological matrices (plasma/urine) due to phospholipids. Prochlorperazine-d8 co-elutes with the analyte, experiencing the exact same ionization environment, thereby mathematically correcting for suppression.
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Carrier Effect: In low-concentration samples, the d8-IS acts as a "carrier," preventing the adsorption of the trace analyte to glass or plastic surfaces during extraction.
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Fragmentation Stability: The deuterium labels are typically located on the piperazine ring or the propyl chain, ensuring they are retained during the primary MS/MS transition (Precursor
Product ion).
Experimental Protocols
A. Stock Solution Preparation
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Solvent: Methanol (HPLC Grade).
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Concentration: Prepare a 1.0 mg/mL primary stock.
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Storage: -20°C or -80°C, protected from light (Phenothiazines are photosensitive).
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Stability Check: Re-verify concentration via UV-Vis every 3 months.
B. Sample Extraction (Solid Phase Extraction - SPE)
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Objective: Isolate Prochlorperazine from human plasma while removing phospholipids.
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Cartridge: Mixed-mode Cation Exchange (MCX) - 30 mg/1 cc.
Step-by-Step Workflow:
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Pre-treatment: Mix 200 µL Plasma + 20 µL Prochlorperazine-d8 IS (50 ng/mL) + 200 µL 2% Formic Acid. Vortex 30s.
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Conditioning: 1 mL Methanol followed by 1 mL Water.
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Loading: Load pre-treated sample (~420 µL) onto the MCX cartridge.
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Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).
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Wash 2: 1 mL Methanol (Removes hydrophobic interferences).
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Elution: 1 mL 5% Ammonium Hydroxide in Methanol.
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Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase.
C. LC-MS/MS Conditions
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Column: C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 3.0 min.
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MRM Transitions:
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Analyte (Prochlorperazine): 374.1
263.1 m/z -
IS (Prochlorperazine-d8): 382.2
271.2 m/z (Mass shift +8)
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Visualization: Analytical Workflow
The following diagram illustrates the critical path for quantitation using Prochlorperazine-d8, highlighting the self-correcting nature of the IDMS workflow.
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow. The d8-IS corrects for extraction efficiency and ionization suppression.
Synthesis & Stability Considerations
Synthesis Pathway (Brief): Prochlorperazine-d8 is typically synthesized by coupling 2-chlorophenothiazine with 1-chloro-3-(4-methyl-1-piperazinyl-d8)propane . The deuterium labels are usually incorporated into the piperazine ring or the propyl linker during the precursor synthesis to prevent back-exchange in protic solvents.
Stability Profile:
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Photosensitivity: Phenothiazines oxidize rapidly to sulfoxides upon UV exposure. Amber glassware is mandatory.
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Solution Stability: Stable for 24 hours in an autosampler (4°C) but degrades in alkaline solutions over time.
